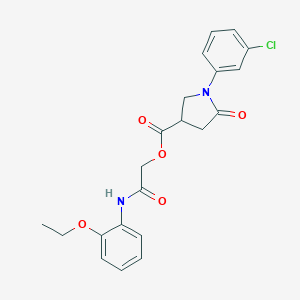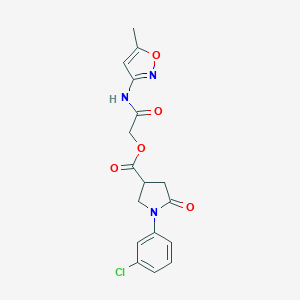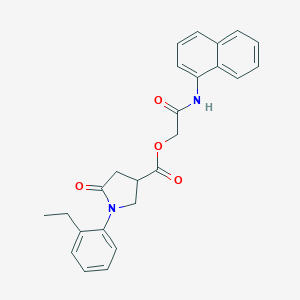![molecular formula C22H21NO5 B270960 N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270960.png)
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, also known as MPPF, is a chemical compound that is widely used in scientific research. It is a selective antagonist of the serotonin 5-HT1A receptor, which plays a crucial role in regulating mood, anxiety, and stress.
作用机制
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that inhibits the activity of adenylate cyclase and reduces the intracellular levels of cyclic AMP. By blocking the 5-HT1A receptor, this compound increases the release of serotonin and other neurotransmitters, leading to anxiolytic, antidepressant, and anti-stress effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including:
- Anxiolytic and antidepressant effects: this compound has been shown to reduce anxiety-like behavior and improve depressive-like behavior in animal models.
- Anti-stress effects: this compound has been shown to reduce the stress response and improve coping behavior in animal models.
- Cognitive enhancement: this compound has been shown to improve cognitive function, including learning and memory, in animal models.
- Neuroprotective effects: this compound has been shown to protect against neuronal damage and improve neuronal survival in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of using N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide in lab experiments is its high selectivity for the 5-HT1A receptor, which allows for specific modulation of this receptor without affecting other neurotransmitter systems. However, this compound has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
未来方向
There are several future directions for research on N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide, including:
- Development of more potent and selective 5-HT1A receptor antagonists.
- Investigation of the effects of this compound on other neurotransmitter systems, such as dopamine, glutamate, and GABA.
- Study of the role of the 5-HT1A receptor in the pathophysiology of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
- Development of new this compound derivatives with improved solubility and pharmacokinetic properties.
- Investigation of the potential therapeutic applications of this compound in the treatment of various neurological and psychiatric disorders.
合成方法
The synthesis of N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide involves several steps, starting from the reaction of 2-methoxyphenol with 4-bromoanisole in the presence of a base to form 4-(2-methoxyphenoxy)phenol. This intermediate is then converted to the corresponding carboxylic acid and reacted with 2,3-epoxy-1-propanol to form the cyclopentenone derivative. The final step involves the reduction of the cyclopentenone with sodium borohydride to yield this compound.
科学研究应用
N-[4-(2-methoxyphenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide has been extensively used in scientific research to study the role of the serotonin 5-HT1A receptor in various physiological and pathological conditions. It has been used to investigate the effects of 5-HT1A receptor activation on anxiety, depression, stress, and cognitive function. This compound has also been used to study the interaction between the 5-HT1A receptor and other neurotransmitter systems, such as dopamine, glutamate, and GABA.
属性
分子式 |
C22H21NO5 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
N-[4-(2-methoxyphenoxy)phenyl]-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide |
InChI |
InChI=1S/C22H21NO5/c1-26-16-4-2-3-5-17(16)27-14-8-6-13(7-9-14)23-21(24)19-12-10-15-18(11-12)28-22(25)20(15)19/h2-9,12,15,18-20H,10-11H2,1H3,(H,23,24) |
InChI 键 |
XDGVDCRIUNNEGV-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
规范 SMILES |
COC1=CC=CC=C1OC2=CC=C(C=C2)NC(=O)C3C4CC5C3C(=O)OC5C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-Ethylanilino)-2-oxoethyl 1-[4-(methoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270877.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 1-(2-furylmethyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270881.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(2,3-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270890.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270892.png)


![2-(2,5-Dimethylanilino)-2-oxoethyl 1-[4-(4-methoxyphenoxy)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270897.png)
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270899.png)
